molecular formula C23H22F3NO5 B2671793 3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951933-27-0

3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2671793
CAS No.: 951933-27-0
M. Wt: 449.426
InChI Key: RUJPLJOCMDSLQO-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of methoxy, trifluoromethyl, and chromeno-oxazine moieties suggests that this compound may exhibit unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Oxazine Ring: The chromene intermediate can be reacted with an amine and a formaldehyde source to form the oxazine ring.

    Functional Group Modifications: The methoxyphenyl and methoxypropyl groups can be introduced through nucleophilic substitution reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds with chromeno-oxazine structures have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. This compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties could be explored for the development of new drugs. Its structural features suggest it may interact with various biological targets, offering therapeutic benefits.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group may enhance binding affinity to certain proteins, while the oxazine ring could facilitate interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but lacks the trifluoromethyl group.

    3-(2-Hydroxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

The presence of the trifluoromethyl group in 3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one distinguishes it from other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(3-methoxypropyl)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3NO5/c1-29-11-5-10-27-12-16-18(31-13-27)9-8-15-20(28)19(14-6-3-4-7-17(14)30-2)22(23(24,25)26)32-21(15)16/h3-4,6-9H,5,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPLJOCMDSLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C(F)(F)F)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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